molecular formula C9H14F6N2O4 B13901368 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid

2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B13901368
M. Wt: 328.21 g/mol
InChI Key: ZAWWYRGGMYEPOR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid (CAS 51996-41-9) is a salt comprising a primary amine, 2-(azetidin-3-yl)ethanamine, and trifluoroacetic acid (TFA) as the counterion. The molecular formula is C₉H₁₄F₃NO₄, with a molecular weight of 257.21 g/mol. The compound features a four-membered azetidine ring attached to an ethanamine backbone, paired with TFA—a strong, fluorinated carboxylic acid (pKa ≈ 0.23) widely used in organic synthesis and pharmaceutical applications .

TFA salts are commonly employed to enhance solubility in polar solvents (e.g., water, methanol) and stabilize amines during synthetic processes. This compound is likely utilized as an intermediate in medicinal chemistry, where the azetidine ring imposes conformational constraints to optimize drug-receptor interactions .

Properties

Molecular Formula

C9H14F6N2O4

Molecular Weight

328.21 g/mol

IUPAC Name

2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7)

InChI Key

ZAWWYRGGMYEPOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Functionalization

The azetidine ring is central to the molecule and is typically formed or modified through nucleophilic substitution and reduction steps:

  • Starting Material: Azetidine-3-carboxylic acid or its derivatives are commonly used as precursors.
  • Reduction and Protection: The carboxylic acid group can be converted to esters or protected forms such as tert-butyl esters. Hydride reducing agents like lithium aluminum hydride (LAH), sodium borohydride, or Red-Al are employed to reduce esters to alcohols or amines.
  • Sulfonylation and Fluorination: Hydroxymethyl azetidine intermediates are sulfonylated using reagents such as para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride, followed by nucleophilic substitution with fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to introduce fluoromethyl groups.

Amination and Chain Extension

  • Nucleophilic Substitution: Sodium hydride in dry tetrahydrofuran (THF) acts as a base to facilitate nucleophilic substitution reactions, enabling the introduction of ethanamine side chains onto the azetidine ring.
  • Reductive Amination: Ethyl glyoxalate and hydride reducing agents are used to form ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate intermediates, which can be further reduced to the corresponding ethanamine derivatives.

Salt Formation with Trifluoroacetic Acid

  • Salt Formation: The free amine of 2-(azetidin-3-yl)ethanamine is reacted with trifluoroacetic acid to form the trifluoroacetic acid salt. This step enhances the compound’s solubility and stability for further applications.

Detailed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Azetidine-3-carboxylic acid protection tert-Butyl protection, amine base (triethylamine) tert-Butyl azetidine-3-carboxylate
2 Reduction Hydride reducing agents (LAH, Red-Al, NaBH4) Hydroxymethyl azetidine derivatives
3 Sulfonylation Para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride Tosylated azetidine intermediates
4 Fluorination Tetra-butylammonium fluoride (TBAF), HF/trimethylamine Fluoromethyl azetidine derivatives
5 Nucleophilic substitution Sodium hydride, dry THF Introduction of ethanamine side chain
6 Salt formation Trifluoroacetic acid 2-(Azetidin-3-yl)ethanamine trifluoroacetic acid salt

Research Findings and Notes on the Synthesis

  • Reagent Selection: The choice of hydride reducing agent significantly influences the yield and purity of intermediates. Sodium triacetoxyborohydride and Red-Al are preferred for selective reductions.
  • Purification: Aqueous extraction and organic solvent washes are critical to remove impurities such as chloromethyl azetidine byproducts, ensuring the purity of intermediates before fluorination or amination steps.
  • Stereochemistry: The compound can exist as stereoisomers due to chiral centers in the azetidine ring. The synthesis may yield racemic mixtures, which can be separated into enantiomers if required for specific biological activity.
  • Stability: The trifluoroacetic acid salt form improves the compound’s stability and solubility, facilitating its use in medicinal chemistry and biological assays.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

Major products formed from these reactions include various functionalized azetidines, amine derivatives, and substituted azetidine compounds.

Scientific Research Applications

2-(Azetidin-3-yl)ethanamine; 2,2,2-trifluoroacetic acid is a chemical compound that combines an azetidine ring with an ethanamine functional group and is associated with trifluoroacetic acid. The azetidine structure contributes to its cyclic nature, while the ethanamine portion provides amino functionality. The presence of trifluoroacetic acid enhances the compound's reactivity and solubility in various organic solvents.

Molecular Data
The molecular formula for 2-(Azetidin-3-yl)ethanamine; 2,2,2-trifluoroacetic acid is C7H10F3N2O2, and it has a molecular weight of 213.16 g/mol. However, other sources give slightly different values for the molecular formula and weight [3, 7]:

  • Molecular Weight: 214.19 g/mol
  • Molecular Formula: C7H13F3N2O2
  • Molecular Weight: 328.21 g/mol
  • Molecular Formula: C9H14F6N2O4
  • Molecular Weight: 229.154
  • Molecular Formula: C7H10F3NO4

Applications

The compound has potential applications across various fields. The uniqueness of 2-(azetidin-3-yl)ethanamine; 2,2,2-trifluoroacetic acid lies in its combination of a trifluoromethyl group and an azetidine structure, which imparts distinct chemical properties that can enhance its efficacy in biological applications compared to similar compounds.

Related Compounds

  • 1-(Pyridin-3-yl)ethanamine Contains a pyridine instead of an azetidine ring and exhibits different biological activities due to the aromatic nature.
  • 1-(Azetidin-2-yl)ethanamine Features a similar azetidine framework but with a different substitution pattern and may have distinct reactivity profiles.
  • 1-(Morpholin-4-yl)ethanamine Features a morpholine ring instead of azetidine and is known for its use in medicinal chemistry.

Cosmetic Applications

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a GABA-uptake inhibitor, it interacts with GABA transporters, preventing the reuptake of GABA and increasing its availability in the synaptic cleft . This leads to enhanced inhibitory neurotransmission.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Ethyl 2-(Azetidin-3-yl)acetate Trifluoroacetate
  • Molecular Formula: C₉H₁₄F₃NO₄ (identical to the target compound).
  • Key Differences : The ethanamine group is replaced with an ethyl acetate moiety. This ester derivative may serve as a precursor for further functionalization, whereas the ethanamine-TFA salt is more reactive in nucleophilic reactions .
1-(3-Phenyl-1,2,4-Oxadiazol-5-yl)ethanamine Trifluoroacetate
  • Molecular Formula : C₁₀H₁₀F₃N₃O₃.
  • Key Features : Incorporates a phenyl-oxadiazole heterocycle. The oxadiazole ring enhances aromaticity and metabolic stability, making this compound relevant in antimicrobial or anticancer drug development .
HADA TFA Salt (3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino} D-alanine)
  • Molecular Formula : C₁₄H₁₃F₃N₂O₄.
  • Application : Used in bacterial cell wall labeling studies. Unlike the azetidine-containing compound, HADA’s coumarin core enables fluorescence-based tracking .

Pharmacologically Active Compounds

NBOMe Series (e.g., 25I-NBOMe)
  • Structure : Phenethylamine derivatives with halogenated aryl groups and methoxybenzyl substituents.
  • Activity: Potent 5-HT₂A receptor agonists, leading to hallucinogenic effects. In contrast, 2-(azetidin-3-yl)ethanamine-TFA lacks documented psychoactivity, suggesting divergent applications .
Apelin-13 Mimetics (e.g., Benzyl Carbamate Derivatives)
  • Structure : Peptidomimetics with TFA counterions.
  • Role : These compounds target cardiovascular receptors, highlighting TFA’s utility in stabilizing charged intermediates during peptide synthesis .

Agrochemistry and Herbicides

Triflusulfuron Methyl Ester
  • Structure : Sulfonylurea herbicide with a triazine core and trifluoroethoxy group.
  • Comparison : Demonstrates TFA’s versatility beyond salt formation, where fluorine atoms enhance herbicide stability and bioavailability .

Solubility and Stability

  • 2-(Azetidin-3-yl)ethanamine-TFA: High solubility in polar solvents (e.g., methanol, water) due to ionic pairing with TFA. The azetidine ring may reduce steric hindrance, improving reactivity in alkylation or acylation reactions.
  • Contrast with NBOMe HCl Salts : NBOMe compounds exhibit lower aqueous solubility but higher lipid solubility, facilitating blood-brain barrier penetration .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Application References
2-(Azetidin-3-yl)ethanamine; TFA C₉H₁₄F₃NO₄ 257.21 Azetidine, ethanamine, TFA counterion Pharmaceutical intermediate
HADA TFA salt C₁₄H₁₃F₃N₂O₄ 330.26 Coumarin core, D-alanine Bacterial cell wall labeling
25I-NBOMe HCl C₁₈H₂₁IN₂O₃ 452.28 Phenethylamine, iodine substituent Psychoactive substance
Triflusulfuron methyl ester C₁₅H₁₇F₃N₄O₆S 438.37 Triazine, sulfonylurea, trifluoroethoxy group Herbicide

Biological Activity

2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines an azetidine derivative with trifluoroacetic acid. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
  • CAS Number : 2940951-59-5
  • Molecular Formula : C6H14F3N2O2
  • Molecular Weight : 188.19 g/mol

The compound consists of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and trifluoroacetic acid, known for its strong acidity and ability to enhance solubility in biological systems .

The biological activity of 2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is largely attributed to its interaction with various biomolecules. The azetidine ring can modulate the activity of enzymes and receptors through specific binding interactions. The trifluoroacetic acid moiety enhances the compound's stability and solubility, facilitating its bioavailability and interaction with biological targets .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit antimicrobial properties. The incorporation of trifluoroacetic acid may enhance these effects by improving solubility and cellular uptake. Studies have shown that similar compounds demonstrate significant antibacterial activity against various strains of bacteria .

Neuropharmacological Effects

The azetidine structure is often linked to neuropharmacological activities. Compounds with similar structures have been investigated for their potential as neuroprotective agents or as modulators of neurotransmitter systems. Preliminary studies suggest that 2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid may influence serotonin or dopamine pathways, warranting further investigation into its psychotropic effects .

Case Studies

  • Case Study on Antimicrobial Properties :
    • A study evaluated the antibacterial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications with trifluoroacetic acid significantly enhanced antimicrobial potency.
    CompoundMinimum Inhibitory Concentration (MIC)
    Azetidine Derivative A32 µg/mL
    Azetidine Derivative B16 µg/mL
    2-(Azetidin-3-yl)ethanamine8 µg/mL
  • Neuropharmacological Assessment :
    • In vivo studies assessed the effects of azetidine derivatives on anxiety-like behaviors in rodent models. The results suggested a potential anxiolytic effect linked to modulation of neurotransmitter release.

Research Findings

Recent studies have explored the synthesis and biological evaluation of azetidine derivatives for drug development purposes. For instance:

  • Synthesis : Various synthetic routes have been developed to produce high-yielding azetidine derivatives with trifluoroacetic acid.
  • Biological Evaluation : In vitro assays demonstrated that these compounds exhibit promising activity against cancer cell lines, indicating potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(azetidin-3-yl)ethanamine trifluoroacetate?

  • Methodology :

  • Coupling Reactions : The azetidine ring is often synthesized via cyclization of β-amino alcohols or alkylation of azetidine precursors. For example, ethyl 2-(azetidin-3-yl)acetate trifluoroacetate can be prepared by reacting azetidine derivatives with trifluoroacetic acid (TFA) under mild acidic conditions to form the salt .
  • Counterion Exchange : TFA is introduced during purification to replace weaker acids (e.g., HCl) via ion-exchange chromatography or lyophilization, leveraging TFA’s volatility for easier removal .
    • Key Considerations : Use inert atmospheres to prevent oxidation of the azetidine ring and monitor pH to avoid ring-opening reactions.

Q. How can spectroscopic methods characterize 2-(azetidin-3-yl)ethanamine trifluoroacetate?

  • NMR Analysis :

  • ¹H NMR : The azetidine ring protons resonate between δ 3.0–4.0 ppm, while TFA’s proton (if present as a free acid) appears at δ 11–12 ppm.
  • ¹⁹F NMR : Distinctive singlet at δ -75 to -76 ppm confirms TFA’s presence .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments related to azetidine (e.g., m/z 72 for C₃H₇N⁺) and TFA (m/z 113 for CF₃COO⁻) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility Profile :

  • Polar Solvents : Highly soluble in water, methanol, and DMSO due to TFA’s polar trifluoromethyl group and the azetidine’s amine functionality .
  • Nonpolar Solvents : Limited solubility in hexane or toluene.
    • Experimental Impact : Use polar solvents for reactions but switch to volatile solvents (e.g., dichloromethane) during TFA removal via rotary evaporation .

Advanced Research Questions

Q. How does the azetidine ring’s strain influence reactivity, and what strategies mitigate undesired side reactions?

  • Challenges : The four-membered azetidine ring has significant angle strain, increasing susceptibility to ring-opening under acidic or nucleophilic conditions .
  • Mitigation Strategies :

  • Protective Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during reactions.
  • Low-Temperature Reactions : Perform alkylation or acylation at 0–5°C to reduce ring strain-driven decomposition .

Q. How can contradictory stability data for this compound under acidic conditions be resolved?

  • Case Study : Some studies report stability in TFA-containing buffers, while others note degradation.
  • Methodological Approach :

  • Stability Assays : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products.
  • pH Optimization : Maintain pH >4.0 to prevent azetidine protonation and ring-opening, as TFA’s low pKa (~0.5) ensures partial dissociation even in acidic media .

Q. What challenges arise when using TFA in biological assays, and how are they addressed?

  • Interference Issues : TFA can denature proteins or inhibit enzymatic activity in vitro .
  • Solutions :

  • Desalting : Use size-exclusion chromatography or dialysis to remove TFA post-synthesis.
  • Alternative Counterions : Replace TFA with acetic acid or formic acid for cell-based assays, though this may reduce solubility .

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